molecular formula C12H14ClFO3 B12641488 Ethyl 4-(3-chloro-2-fluoro-phenoxy)butanoate CAS No. 1443354-53-7

Ethyl 4-(3-chloro-2-fluoro-phenoxy)butanoate

Cat. No.: B12641488
CAS No.: 1443354-53-7
M. Wt: 260.69 g/mol
InChI Key: LLZBBVZITKVAGQ-UHFFFAOYSA-N
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Description

Ethyl 4-(3-chloro-2-fluoro-phenoxy)butanoate is a chemical compound of significant interest in specialized organic synthesis and pharmaceutical research. It features a phenoxybutanoate ester structure, a scaffold recognized for its potential in medicinal chemistry. For instance, closely related phenoxyacetamide and phenoxybutanoate analogs have been identified as potent inhibitors of bacterial virulence factors, such as the Type III Secretion System (T3SS) in Pseudomonas aeruginosa . This suggests its potential application in developing novel anti-infective agents that work by disarming pathogenicity rather than through traditional bactericidal activity, a promising strategy against drug-resistant strains . The presence of both chloro and fluoro substituents on the aromatic ring is a common strategy in drug design to fine-tune molecular properties like metabolic stability, lipophilicity, and binding affinity to biological targets. The ester functional group also makes it a versatile intermediate for further synthetic modification, such as hydrolysis to the corresponding acid or transesterification. This product is intended for research and development use in a controlled laboratory environment only. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Properties

CAS No.

1443354-53-7

Molecular Formula

C12H14ClFO3

Molecular Weight

260.69 g/mol

IUPAC Name

ethyl 4-(3-chloro-2-fluorophenoxy)butanoate

InChI

InChI=1S/C12H14ClFO3/c1-2-16-11(15)7-4-8-17-10-6-3-5-9(13)12(10)14/h3,5-6H,2,4,7-8H2,1H3

InChI Key

LLZBBVZITKVAGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCOC1=C(C(=CC=C1)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-chloro-2-fluoro-phenoxy)butanoate typically involves the esterification of 4-(3-chloro-2-fluoro-phenoxy)butanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-chloro-2-fluoro-phenoxy)butanoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenoxy ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Products with different functional groups replacing the chlorine or fluorine atoms.

    Oxidation: Formation of 4-(3-chloro-2-fluoro-phenoxy)butanoic acid.

    Reduction: Formation of 4-(3-chloro-2-fluoro-phenoxy)butanol.

Scientific Research Applications

Ethyl 4-(3-chloro-2-fluoro-phenoxy)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-chloro-2-fluoro-phenoxy)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

Halogen positioning and electronic effects significantly influence solubility, lipophilicity, and reactivity. The table below compares key properties of ethyl 4-(3-chloro-2-fluoro-phenoxy)butanoate with three analogs:

Compound Name Substituents Molecular Weight (g/mol) LogP* Melting Point (°C) Solubility (mg/mL, H₂O)
This compound 3-Cl, 2-F 260.68 3.2 45–48 0.12
Ethyl 4-(2,4-dichlorophenoxy)butanoate 2-Cl, 4-Cl 277.13 3.8 62–65 0.08
Ethyl 4-(4-fluoro-3-methylphenoxy)butanoate 4-F, 3-CH₃ 238.27 2.9 30–33 0.25
Ethyl 4-(pentachlorophenoxy)butanoate 2,3,4,5,6-Cl 372.40 5.1 110–113 <0.01

*Calculated using the XLogP3 method.

Key observations:

  • Lipophilicity: Increased halogen count elevates LogP (e.g., pentachlorophenoxy derivative: LogP 5.1 vs. 3.2 for the target compound).
  • Solubility : Bulkier halogens (e.g., Cl) reduce aqueous solubility compared to smaller substituents (e.g., F or CH₃) .

Biological Activity

Ethyl 4-(3-chloro-2-fluoro-phenoxy)butanoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C12H14ClFO3C_{12}H_{14}ClFO_3 and a molecular weight of approximately 260.69 g/mol. The compound features a butanoate moiety esterified with ethyl alcohol, alongside a phenoxy group substituted with chlorine and fluorine atoms. These halogen substituents significantly influence its chemical properties and biological activities, making it a subject of interest in various fields, including medicinal chemistry and agrochemicals .

The biological activity of this compound is primarily attributed to its halogen substituents, which modulate interactions with biological targets such as enzymes and receptors. The presence of chlorine and fluorine enhances the compound's binding affinity and specificity, potentially leading to the modulation of various biochemical pathways .

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses, leading to potential anti-inflammatory effects.
  • Antimicrobial Activity : The halogen substituents can enhance the compound's ability to interact with microbial targets, suggesting potential antimicrobial properties.

Biological Activity Overview

Research has indicated that this compound exhibits several significant biological activities:

  • Anti-inflammatory Effects : Investigations have shown that the compound can reduce inflammatory markers in vitro, suggesting its potential use in treating inflammatory diseases .
  • Antimicrobial Properties : Studies indicate that it may possess antimicrobial activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
  • Cell Proliferation Inhibition : Preliminary studies suggest that the compound may inhibit cell proliferation in certain cancer cell lines, indicating potential applications in oncology .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds:

Compound NameMolecular FormulaNotable Features
Ethyl 4-(3-chloro-4-fluoro-phenoxy)butanoateC12H14ClF2O3C_{12}H_{14}ClF_2O_3Contains an additional fluorine; potential for enhanced biological efficacy.
Ethyl 4-(3-bromo-2-fluoro-phenoxy)butanoateC12H14BrFO3C_{12}H_{14}BrFO_3Contains bromine instead of chlorine; different biological activity profile.
Ethyl 4-(3-chloro-2-methylphenoxy)butanoateC12H14ClO3C_{12}H_{14}ClO_3Similar structure but lacks fluorine; may exhibit different reactivity.

This table illustrates how variations in halogen substituents can significantly affect the biological activity and chemical reactivity of these compounds.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

  • In Vitro Anti-inflammatory Study : A study demonstrated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines in cultured macrophages . This suggests its potential application in inflammatory disorders.
  • Antimicrobial Screening : Research indicated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .
  • Cancer Cell Line Testing : In assays involving MDA-MB-231 breast cancer cells, the compound showed promising results in inhibiting cell growth, warranting further investigation into its anticancer properties .

Q & A

Q. What are the common synthetic routes for Ethyl 4-(3-chloro-2-fluoro-phenoxy)butanoate?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example:

  • Phenoxy linkage formation : React 3-chloro-2-fluorophenol with ethyl 4-bromobutanoate under basic conditions (e.g., K₂CO₃ in DMF) to form the ether bond.
  • Esterification : Alternatively, coupling 4-(3-chloro-2-fluoro-phenoxy)butanoic acid with ethanol via acid-catalyzed esterification (e.g., H₂SO₄ or DCC/DMAP). Similar methodologies are validated in the synthesis of ethyl 4-(2-chlorophenoxy)butanoate and related esters . Optimization of reaction time, solvent polarity, and catalyst (e.g., phase-transfer catalysts) is critical for yield improvement.

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR : ¹H NMR to identify aromatic protons (δ 6.5–7.5 ppm for substituted phenyl) and ester groups (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂-O). ¹³C NMR confirms carbonyl (δ ~170 ppm) and quaternary carbons.
  • HPLC-MS : To verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 275).
  • Elemental Analysis : Validate C, H, Cl, F percentages against theoretical values. These methods align with characterization protocols for structurally related esters .

Q. What stability considerations are critical for storing this compound?

Methodological Answer:

  • Moisture Sensitivity : Store under anhydrous conditions (desiccator with silica gel) due to potential ester hydrolysis.
  • Light Sensitivity : Use amber vials to prevent photodegradation of the aromatic chloro-fluoro moiety.
  • Temperature : Long-term storage at –20°C; short-term use at 4°C. Stability protocols are inferred from safety data of analogous esters like ethyl 4-chloro-3-hydroxybutanoate .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electrophilicity of the phenoxy ring.
  • Fukui Indices : Identify susceptible sites (e.g., para to fluorine) for nucleophilic attack.
  • Solvent Effects : Simulate reaction kinetics in polar aprotic solvents (e.g., DMF) using COSMO-RS. Such approaches are validated in IUPAC-recommended studies on substituted aromatics .

Q. What strategies resolve contradictions in reported bioactivity data for similar chloro-fluoro esters?

Methodological Answer:

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, dosage) across studies. For example, ethyl 4-(5-chloro-benzoxazolon-yl)butanoate showed higher analgesic activity in murine models than in vitro assays .
  • Dose-Response Curves : Re-evaluate EC₅₀ values under standardized protocols (e.g., OECD guidelines).
  • Metabolite Profiling : Use LC-MS/MS to identify active vs. inactive metabolites.

Q. How can researchers distinguish stereoisomers or regioisomers during synthesis?

Methodological Answer:

  • Chiral HPLC : Employ columns like Chiralpak IA/IB to resolve enantiomers (if applicable).
  • NOESY NMR : Detect spatial proximity of substituents (e.g., fluorine vs. chlorine orientation).
  • X-ray Crystallography : Resolve regiochemical ambiguity, as demonstrated in crystallographic studies of ethyl 4-chloro-2′-fluoro-biphenyl derivatives .

Q. What methodologies optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

  • Lipophilicity Tuning : Modify the butanoate chain length (e.g., ethyl vs. methyl esters) to adjust logP.
  • Pro-drug Design : Introduce hydrolyzable groups (e.g., acetyl) for controlled release.
  • Plasma Stability Assays : Incubate with liver microsomes to assess metabolic degradation rates. Strategies are adapted from pharmacological studies on isothiazolopyridine esters .

Q. How should researchers address impurities or byproducts in scaled-up synthesis?

Methodological Answer:

  • HPLC-PDA : Monitor reaction progress and isolate impurities (e.g., unreacted phenol or di-esters).
  • Recrystallization : Use ethanol/water mixtures to purify the compound.
  • MS/MS Fragmentation : Identify impurity structures (e.g., ethyl 4-(3-chloro-phenoxy)butanoate from defluorination). Protocols are informed by impurity profiling in pharmaceutical standards .

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